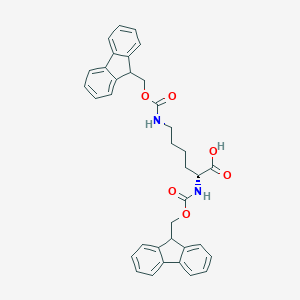

Fmoc-D-lys(fmoc)-OH

Descripción general

Descripción

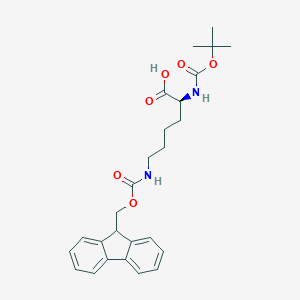

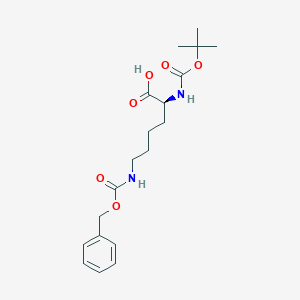

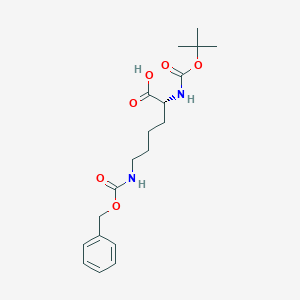

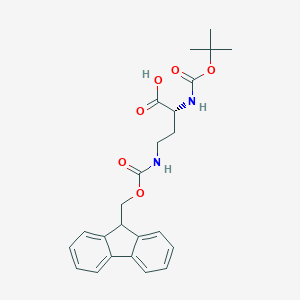

Fmoc-D-lys(fmoc)-OH: is a derivative of the amino acid lysine, where both the alpha-amino group and the side-chain epsilon-amino group are protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect amino groups during the synthesis process.

Aplicaciones Científicas De Investigación

Hidrogeles Biomédicos

Fmoc-D-lys(fmoc)-OH: se utiliza en la creación de hidrogeles basados en péptidos (PHG), que son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas. Estos hidrogeles se pueden emplear como sistemas de administración de fármacos y herramientas de diagnóstico para imágenes. Ofrecen un entorno fisiológicamente relevante para experimentos in vitro y se han probado para citotoxicidad y adhesión celular, mostrando potencial como matrices extracelulares .

Ingeniería de Tejidos

Las propiedades de autoensamblaje de los derivados de This compound permiten la formación de hidrogeles que pueden actuar como andamios en la ingeniería de tejidos. Estos hidrogeles apoyan la adhesión, supervivencia y duplicación celular, lo que los hace adecuados para la creación de tejidos u órganos artificiales .

Síntesis de Péptidos en Fase Sólida (SPPS)

This compound: juega un papel crítico en la SPPS, que es un método preferido para la síntesis de péptidos en investigación y producción. Contribuye a un enfoque sostenible al reducir el consumo de disolventes durante los pasos de desprotección y acoplamiento del ensamblaje de la cadena peptídica .

Química Verde

En el contexto de la química verde, This compound es parte de una estrategia que combina los pasos de desprotección y acoplamiento en la SPPS, lo que lleva a una reducción significativa en el uso de disolventes. Este enfoque se alinea con los principios de la química verde, con el objetivo de procesos químicos más sostenibles y respetuosos con el medio ambiente .

Materiales de Péptidos Autoensamblables

La capacidad del compuesto para autoensamblarse en estructuras de lámina β debido al apilamiento del grupo fluorenilo es crucial para el desarrollo de materiales peptídicos. Estos materiales tienen aplicaciones en la creación de características autoportantes y comportamiento fluido no newtoniano en varios productos .

Gelificación de Péptidos

This compound: los derivados son clave en el proceso de gelificación de los péptidos. El equilibrio correcto entre las fuerzas de agregación dentro de las secuencias peptídicas, como las fuerzas de van der Waals, los enlaces de hidrógeno y el apilamiento π-π, es esencial para la formación de geles. Esta propiedad se explota en el desarrollo de hidrogeles de péptidos con propiedades mecánicas y biológicas específicas .

Mecanismo De Acción

Target of Action

Fmoc-D-lys(fmoc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound works by protecting the amino group of the lysine residue during peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a protective group used in solid-phase peptide synthesis. It protects the amino group, preventing it from reacting prematurely during the synthesis process . The Fmoc group is removed under basic conditions, allowing the amino group to participate in the formation of peptide bonds .

Biochemical Pathways

Instead, it is used in the laboratory to synthesize peptides, which can then interact with various biochemical pathways depending on their sequence and structure .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group of the lysine residue, this compound allows for the controlled formation of peptide bonds, leading to the creation of peptides that can be used in various biological and medical applications .

Action Environment

The action of this compound is highly dependent on the conditions in the laboratory. Factors such as temperature, pH, and the presence of other reagents can all influence the effectiveness of the compound in peptide synthesis . For example, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the reaction environment is a critical factor in the action of this compound.

Análisis Bioquímico

Biochemical Properties

Fmoc-D-lys(fmoc)-OH is involved in the formation of peptide bonds during SPPS . It interacts with other biomolecules, such as enzymes and proteins, during this process. The Fmoc group in this compound acts as a protecting group, preventing unwanted reactions during the synthesis process .

Cellular Effects

This compound has been found to influence cell function. For instance, it has been observed that certain derivatives of this compound can affect cell adhesion and growth . Specifically, Fmoc-K3, a derivative of this compound, promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the amino acid to participate in peptide bond formation . This process is crucial for the creation of peptides, which can then exert various effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, during the process of SPPS, the Fmoc group is removed, allowing the amino acid to participate in peptide bond formation . This change can affect the stability and degradation of the compound.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. During SPPS, it interacts with other amino acids, enzymes, and cofactors to form peptides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. It is transported to the site of peptide synthesis where it interacts with other amino acids to form peptides .

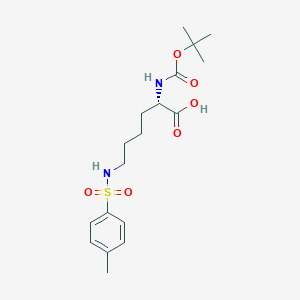

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-lys(fmoc)-OH typically involves the protection of the amino groups of D-lysine with the Fmoc group. The process begins with the reaction of D-lysine with Fmoc chloride in the presence of a base, such as diisopropylethylamine (DIPEA), in an organic solvent like dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: Fmoc-D-lys(fmoc)-OH undergoes deprotection reactions to remove the Fmoc groups. This is typically achieved using a base, such as piperidine, in DMF.

Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds. This involves the activation of the carboxyl group of another amino acid or peptide using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N’-di

Propiedades

IUPAC Name |

(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJRTKDVFXYEFS-MGBGTMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628421 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75932-02-4 | |

| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

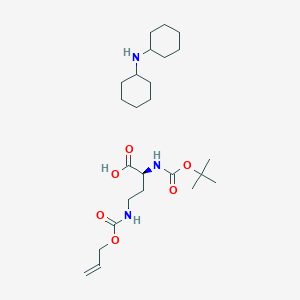

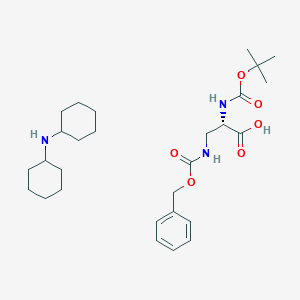

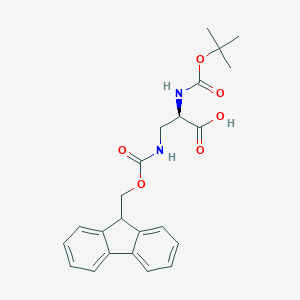

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

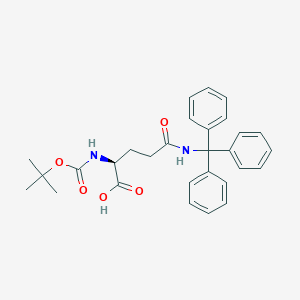

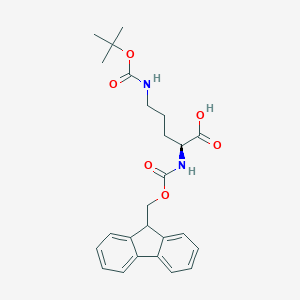

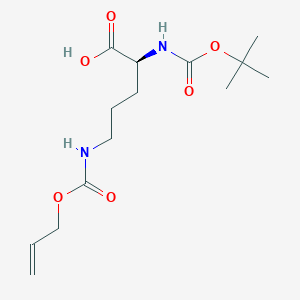

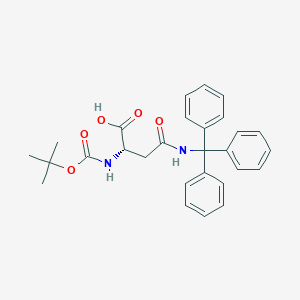

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.